molecular formula C25H19BrCl2N2O4 B295610 4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione

Katalognummer B295610
Molekulargewicht: 562.2 g/mol
InChI-Schlüssel: JNVQSCMLLNGKRJ-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential therapeutic applications in various fields, including medicine, agriculture, and biotechnology.

Wirkmechanismus

The mechanism of action of 4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammation process. The compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are involved in the development of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione have been extensively studied. The compound has been shown to reduce inflammation by inhibiting the activity of COX-2. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of HDACs. Additionally, the compound has been shown to have antibacterial and antifungal properties.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments include its potential therapeutic applications, its ability to inhibit specific enzymes and signaling pathways, and its antibacterial and antifungal properties. However, the limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in water, and its high cost.

Zukünftige Richtungen

The future directions for research on 4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione include further studies on its potential therapeutic applications, its mechanism of action, and its toxicity. Additionally, future research could focus on developing more efficient synthesis methods for this compound, improving its solubility in water, and reducing its cost. Furthermore, research could focus on developing derivatives of this compound with enhanced therapeutic properties.

Synthesemethoden

The synthesis of 4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction between 3-bromo-4-hydroxybenzaldehyde and 5-ethoxy-1,3-dimethylpyrazole-4,5-dicarboxylic acid in the presence of a base. The reaction produces a yellow solid that is further purified by recrystallization. The yield of the compound is around 70-80%.

Wissenschaftliche Forschungsanwendungen

The compound 4-{3-Bromo-4-[(2,6-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has also been studied for its antibacterial and antifungal properties.

Eigenschaften

Molekularformel

C25H19BrCl2N2O4

Molekulargewicht

562.2 g/mol

IUPAC-Name

(4E)-4-[[3-bromo-4-[(2,6-dichlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C25H19BrCl2N2O4/c1-2-33-22-13-15(11-17-24(31)29-30(25(17)32)16-7-4-3-5-8-16)12-19(26)23(22)34-14-18-20(27)9-6-10-21(18)28/h3-13H,2,14H2,1H3,(H,29,31)/b17-11+

InChI-Schlüssel

JNVQSCMLLNGKRJ-GZTJUZNOSA-N

Isomerische SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCC4=C(C=CC=C4Cl)Cl

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCC4=C(C=CC=C4Cl)Cl

Kanonische SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Br)OCC4=C(C=CC=C4Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.